molecular formula C17H24N2O3 B2478552 3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2197876-98-3

3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B2478552
CAS No.: 2197876-98-3
M. Wt: 304.39
InChI Key: UBEYMOMWYZQNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the discovery and development of novel enzyme inhibitors. The compound features a complex structure comprising a 3-methylpyridine ring linked via a methoxy bridge to a piperidine system that is functionalized with an oxolane-3-carbonyl group. This molecular architecture is characteristic of ligands designed to target enzyme active sites. Compounds with similar 3-(piperidin-4-ylmethoxy)pyridine scaffolds have been identified as potent, competitive inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic regulator, with Ki values demonstrated in the nanomolar range . Inhibition of LSD1, which is a flavin adenine dinucleotide (FAD)-dependent enzyme, leads to increased cellular levels of methylated histone H3 lysine 4 (H3K4me2) and has shown promising anti-proliferative effects against various leukemia and solid tumor cell lines, while exhibiting negligible impact on normal cells . The piperidine moiety, when protonated at physiological pH, is known to facilitate key hydrogen bonding interactions within the enzyme's binding pocket, often with residues like Asp555, while the lipophilic domains engage in van der Waals interactions . The specific incorporation of the 3-methyl group on the pyridine ring and the oxolane (tetrahydrofuran) carbonyl moiety on the piperidine is intended to fine-tune the molecule's physicochemical properties, binding affinity, and selectivity profile. This compound is intended for research applications only, including investigative biochemistry, enzyme inhibition assays, and early-stage drug discovery projects focused on oncology and epigenetic regulation. It is supplied for in vitro studies. Handling should be conducted in accordance with good laboratory practices. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13-3-2-7-18-16(13)22-11-14-4-8-19(9-5-14)17(20)15-6-10-21-12-15/h2-3,7,14-15H,4-6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEYMOMWYZQNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature in the presence of a catalyst such as palladium on carbon.

    Oxolane Ring Introduction: The oxolane ring can be introduced via a cyclization reaction involving a diol and an acid catalyst.

    Methoxy Group Addition: The methoxy group can be added through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Final Coupling: The final step involves coupling the piperidine and oxolane rings to the pyridine ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Methanol with a strong base such as sodium hydride.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Saturated derivatives of the compound.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological systems.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyridine Derivatives

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

highlights compounds 41–45, which share the 3-(piperidin-4-ylmethoxy)pyridine scaffold but differ in substituents. For instance:

  • Compound 41 : Substituted with a benzoyl group at the piperidine nitrogen.
  • Compound 45 : Features a cyclopropane-carbonyl group.
  • Target Compound : Uses oxolane-3-carbonyl, which may enhance metabolic stability compared to benzoyl or cyclopropane groups due to the oxolane ring’s conformational rigidity .

Activity Data :

Compound Substituent (R) Ki (nM)
41 Benzoyl 12
45 Cyclopropane 8
Target Oxolane-3-carbonyl Pending
Catalog Pyridine Derivatives

Several analogs from the 2017 Catalog of Pyridine Compounds (–9) provide structural diversity but lack explicit activity

  • 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine (): Replaces the piperidine-oxolane moiety with a dioxolane group. This substitution likely reduces LSD1 inhibition but may enhance aqueous solubility.
  • 2-Chloro-4-iodo-3-methylpyridine (): Chloro and iodo substituents prioritize electrophilic reactivity over enzyme inhibition.

Structural Comparison Table :

Compound Key Substituents Molecular Weight Potential Pharmacological Role
Target Compound Oxolane-3-carbonyl-piperidinylmethoxy ~390 g/mol LSD1 inhibition
3-Methoxy-5-(dioxolane) Dioxolane ~223 g/mol Solubility modifier
3-Iodo-4-methoxypyridine Iodine, methoxy ~235 g/mol Halogen-bonding probe

Piperidine-Based Analogs

Piperidine derivatives are prominent in medicinal chemistry due to their versatility in enzyme targeting (). The target compound’s piperidin-4-ylmethoxy group aligns with bioactive scaffolds, while its oxolane-3-carbonyl acylation distinguishes it from analogs like:

  • 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one (): Contains acetyl and methoxyphenyl groups but lacks the pyridine core, favoring antimalarial over demethylase activity.
  • Catalog Compounds with Pyrrolidine (): Pyrrolidine rings (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone) reduce steric hindrance compared to piperidine but may compromise target selectivity.

Key Insight : The amide bond in the oxolane-3-carbonyl group (vs. esters or ethers in catalog compounds) enhances metabolic stability and bioavailability, a critical advantage for drug development .

Biological Activity

3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications.

  • Molecular Formula : C₁₉H₂₅N₃O₃
  • Molecular Weight : 341.42 g/mol
  • CAS Number : 2379989-27-0

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest it may exhibit activity against certain cancer cell lines and microbial pathogens.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of related piperidine derivatives, suggesting potential efficacy against both Gram-positive and Gram-negative bacteria. For example:

  • Case Study : A derivative showed significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2 µg/ml, comparable to standard antibiotics such as norfloxacin .

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties:

  • Research Findings : In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines, indicating a potential role in cancer therapy .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureus (MRSA)MIC = 2 µg/ml
AnticancerVarious cancer cell linesInhibition of cell proliferation
AntifungalCandida albicansModerate inhibition observed

Safety and Toxicity

The safety profile of this compound has not been extensively studied. However, related compounds have shown varying levels of toxicity, necessitating further investigation into the compound's safety for therapeutic use.

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the oxolane-3-carbonyl piperidine intermediate via coupling reactions (e.g., amidation between oxolane-3-carboxylic acid and piperidin-4-amine).
  • Step 2 : Functionalization of 3-methyl-2-hydroxypyridine using nucleophilic substitution (e.g., methoxy group introduction via reaction with the piperidine intermediate in the presence of a base like K₂CO₃ and DMF as solvent) .
  • Key reagents : Sodium methoxide (substitution), LiAlH₄ (reduction), and Pd catalysts for coupling steps.

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • HPLC for purity assessment (>95% purity threshold recommended).
  • Mass spectrometry (MS) for molecular weight verification.
  • FTIR to identify functional groups (e.g., carbonyl stretches from oxolane-3-carbonyl) .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperidine-oxolane carbonyl intermediate?

  • Parameter screening : Use factorial design to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd).
  • Purification : Employ gradient chromatography or recrystallization to enhance purity. Evidence suggests that reaction times >12 hours in DMF improve yields by 15–20% .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

  • Comparative assays : Test analogs (e.g., chloro vs. methoxy substituents) in parallel using in vitro binding assays (e.g., receptor affinity studies).
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity trends.
  • Computational modeling : Use docking simulations to predict binding modes, though experimental validation is critical .

Q. How does the methoxy-piperidine linker influence blood-brain barrier (BBB) penetration in neuroprotective applications?

  • Lipophilicity optimization : The methoxy group enhances BBB permeability compared to bulkier substituents.
  • In silico prediction : Tools like Molinspiration calculate logP values; ideal ranges are 2–3.5 for CNS-targeted compounds.
  • In vivo validation : Radiolabeled tracer studies in rodent models assess brain uptake efficiency .

Methodological Guidance for Data Analysis

Q. How to design experiments for evaluating neuroprotective efficacy?

  • In vitro models : Use primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂) and measure viability via MTT assays.
  • In vivo models : Employ rodent neurotoxicity models (e.g., MPTP-induced Parkinsonism) with dose-response studies (1–10 mg/kg).
  • Biomarkers : Quantify glial fibrillary acidic protein (GFAP) or TNF-α levels to assess inflammation modulation .

Q. What are best practices for validating target engagement in enzymatic assays?

  • Positive controls : Include known inhibitors (e.g., LSD1 inhibitors for epigenetic targets) to benchmark activity.
  • Kinetic studies : Measure IC₅₀ values under varied ATP/substrate concentrations.
  • Orthogonal assays : Combine fluorogenic substrate assays with Western blotting for downstream target phosphorylation .

Data Contradiction Resolution

Q. Conflicting results in cytotoxicity assays: How to determine true bioactivity?

  • Dose standardization : Ensure consistent molar concentrations across assays.
  • Cell line validation : Test multiple lines (e.g., SH-SY5Y for neuroprotection, HEK293 for general toxicity).
  • Mechanistic follow-up : Use siRNA knockdown to confirm target specificity if off-target effects are suspected .

Comparative Analysis with Structural Analogs

Q. How does this compound compare to quinazoline or pyrido-pyrimidine derivatives?

  • Activity profile : Pyridine derivatives often show higher selectivity for neurotransmitter receptors vs. quinazolines, which target kinase pathways.
  • Synthetic complexity : Piperidine-oxolane hybrids require fewer steps than pyrido-pyrimidines but may have lower thermal stability .

Synthetic Challenges and Solutions

Q. How to mitigate byproduct formation during methoxy group installation?

  • Protecting groups : Temporarily protect reactive sites (e.g., pyridine nitrogen) with Boc groups.
  • Low-temperature reactions : Perform substitutions at 0–4°C to minimize side reactions.
  • Real-time monitoring : Use TLC or inline IR to track reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.